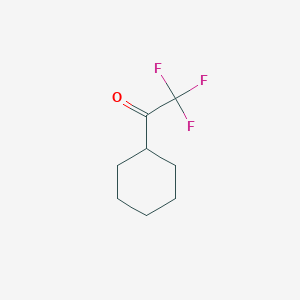

1-Cyclohexyl-2,2,2-trifluoro-ethanone

Description

The exact mass of the compound 1-Cyclohexyl-2,2,2-trifluoro-ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42756. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Cyclohexyl-2,2,2-trifluoro-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-2,2,2-trifluoro-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTSLLGEWZGTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285770 | |

| Record name | 1-Cyclohexyl-2,2,2-trifluoro-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6302-04-1 | |

| Record name | NSC42756 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexyl-2,2,2-trifluoro-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6302-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclohexyl-2,2,2-trifluoro-ethanone (CAS Number: 6302-04-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Ketones in Modern Chemistry

1-Cyclohexyl-2,2,2-trifluoro-ethanone is a fluorinated organic compound featuring a cyclohexyl moiety attached to a trifluoroacetyl group. The presence of the trifluoromethyl group (CF3) imparts unique and highly valuable properties to the molecule, making it a significant building block in medicinal chemistry and materials science.[1] The strong electron-withdrawing nature of the three fluorine atoms dramatically increases the electrophilicity of the adjacent carbonyl carbon, a feature that defines its reactivity and biological applications.[2] This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and potential applications, with a focus on its relevance in drug discovery.

Physicochemical and Structural Characteristics

1-Cyclohexyl-2,2,2-trifluoro-ethanone is a liquid at room temperature with a boiling point of 123°C and a relative density of 1.169.[3] The molecule's structure, characterized by the bulky, lipophilic cyclohexyl ring and the polar, electron-deficient trifluoromethyl ketone group, results in moderate solubility in organic solvents and low volatility.[1]

| Property | Value | Source |

| CAS Number | 6302-04-1 | [4] |

| Molecular Formula | C8H11F3O | [4] |

| Molecular Weight | 180.17 g/mol | [4] |

| Appearance | Liquid | [3] |

| Boiling Point | 123°C | [3] |

| Relative Density | 1.169 | [3] |

| IUPAC Name | 1-cyclohexyl-2,2,2-trifluoroethanone | [4] |

Synthesis of 1-Cyclohexyl-2,2,2-trifluoro-ethanone: A Detailed Protocol

The most direct and widely applicable method for the synthesis of α-trifluoromethyl ketones is the acylation of an organometallic reagent with a trifluoroacetic acid derivative. The following protocol details the synthesis of 1-Cyclohexyl-2,2,2-trifluoro-ethanone via the Grignard reaction, a robust and well-established method in organic synthesis.

Reaction Scheme:

Caption: Synthesis of 1-Cyclohexyl-2,2,2-trifluoro-ethanone via Grignard Reaction.

Experimental Protocol:

Materials:

-

Cyclohexyl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, and condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation:

-

All glassware must be oven-dried and assembled under an inert atmosphere.

-

In the three-necked flask, place magnesium turnings.

-

Add a small portion of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of cyclohexyl bromide in anhydrous THF.

-

Add a small amount of the cyclohexyl bromide solution to the magnesium. The reaction is initiated, which is often indicated by gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent, cyclohexylmagnesium bromide.

-

-

Acylation Reaction:

-

Cool the Grignard reagent solution in an ice bath.

-

In the dropping funnel, prepare a solution of ethyl trifluoroacetate in anhydrous THF.

-

Add the ethyl trifluoroacetate solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash successively with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-Cyclohexyl-2,2,2-trifluoro-ethanone.

-

Reactivity and Mechanistic Insights

The reactivity of 1-Cyclohexyl-2,2,2-trifluoro-ethanone is dominated by the highly electrophilic nature of its carbonyl carbon. The trifluoromethyl group acts as a potent electron-withdrawing group, rendering the carbonyl carbon highly susceptible to nucleophilic attack.

Nucleophilic Addition to the Carbonyl Group:

Unlike non-fluorinated ketones, trifluoromethyl ketones readily form stable hydrates and hemiacetals/hemiketals upon reaction with water and alcohols, respectively. This is a direct consequence of the stabilization of the resulting tetrahedral intermediate by the electron-withdrawing CF3 group.

Caption: Mechanism of enzyme inhibition by a trifluoromethyl ketone.

The cyclohexyl group in 1-Cyclohexyl-2,2,2-trifluoro-ethanone contributes to the molecule's lipophilicity, which can be crucial for its pharmacokinetic profile, including cell membrane permeability and interaction with hydrophobic pockets in target enzymes. [5]The strategic placement of such a group can enhance the binding affinity and selectivity of the inhibitor.

Safety and Handling

1-Cyclohexyl-2,2,2-trifluoro-ethanone is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3][4]Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-Cyclohexyl-2,2,2-trifluoro-ethanone is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its synthesis is readily achievable through standard organometallic chemistry. The compound's reactivity is dominated by the highly electrophilic nature of the trifluoromethyl-activated carbonyl group, which is the cornerstone of its application as a potent enzyme inhibitor. For researchers in drug development, this molecule and its derivatives represent a promising scaffold for the design of novel therapeutics targeting a range of enzymes.

References

-

PubChem. 1-Cyclohexyl-2,2,2-trifluoro-ethanone. [Link]

-

PubChem. 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol. [Link]

-

Chegg.com. Solved Reaction of cyclohexyl bromide with magnesium in THF. [Link]

-

PubMed Central. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. [Link]

-

Taylor & Francis Online. Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. [Link]

-

Organic Chemistry Portal. α-Trifluoromethyl carbonyl compounds synthesis. [Link]

-

PubMed Central. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. [Link]

-

Filo. Identify A and B in the following reaction: cyclohexyl-Br + Mg. [Link]

-

Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

-

MDPI. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. [Link]

-

National Institutes of Health. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. [Link]

Sources

- 1. CAS 6302-04-1: Ethanone,1-cyclohexyl-2,2,2-trifluoro- [cymitquimica.com]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1-Cyclohexyl-2,2,2-trifluoro-ethanone | C8H11F3O | CID 238415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Cyclohexyl-2,2,2-trifluoro-ethanone: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Value of Fluorinated Ketones

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a compound's physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] 1-Cyclohexyl-2,2,2-trifluoro-ethanone emerges as a pivotal building block in this context. It is a fluorinated ketone that combines the bulky, lipophilic cyclohexyl moiety with the strongly electron-withdrawing trifluoromethyl ketone group.[2] This guide offers an in-depth examination of this compound, from its fundamental properties and synthesis to its practical application as a synthetic intermediate for researchers, particularly those in pharmaceutical and agrochemical development.[1]

Core Physicochemical and Structural Properties

1-Cyclohexyl-2,2,2-trifluoro-ethanone, with the CAS Number 6302-04-1, is a liquid at room temperature.[1][3] Its structure is defined by a ketone functional group where the carbonyl carbon is bonded to a cyclohexyl ring and a trifluoromethyl group. This unique arrangement dictates its reactivity and utility. The electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack—a key feature exploited in synthetic applications.

Below is a summary of its key quantitative properties:

| Property | Value | Source |

| Molecular Weight | 180.17 g/mol | [1][3][4] |

| Molecular Formula | C₈H₁₁F₃O | [1][3][4] |

| IUPAC Name | 1-cyclohexyl-2,2,2-trifluoroethanone | [3][4] |

| CAS Number | 6302-04-1 | [1][3] |

| Physical State | Liquid | [3] |

| Boiling Point | ~123 °C | [3] |

| Relative Density | ~1.169 | [3] |

| SMILES | C1CCC(CC1)C(=O)C(F)(F)F | [4] |

Visualizing the Core Structure

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol describes a self-validating system. Successful formation of the Grignard reagent in Step 1 is a prerequisite for the reaction in Step 2, and proper workup in Step 3 is essential for isolating a pure product.

Materials:

-

Magnesium turnings

-

Cyclohexyl bromide

-

Ethyl trifluoroacetate

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (for initiation)

Protocol:

-

Grignard Reagent Formation:

-

Action: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 equivalents). Add a small crystal of iodine.

-

Causality: All glassware must be rigorously dried, and the reaction run under an inert atmosphere. Grignard reagents are potent nucleophiles and bases; they react destructively with water and oxygen. The iodine crystal helps initiate the reaction by etching the passivating oxide layer on the magnesium surface.

-

Action: Add a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether dropwise via an addition funnel. Maintain a gentle reflux. The disappearance of the magnesium and the formation of a cloudy grey solution indicates successful Grignard formation.

-

Causality: The dropwise addition controls the exothermic reaction. Reflux provides the necessary activation energy without requiring external heating.

-

-

Nucleophilic Acyl Substitution:

-

Action: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Causality: Cooling the reaction prevents over-addition of the Grignard reagent to the ketone product, which would result in the formation of a tertiary alcohol byproduct.

-

Action: Add a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous diethyl ether dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

-

Causality: The highly nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group to form the ketone. Using a slight excess of the ester ensures the Grignard reagent is fully consumed.

-

-

Aqueous Workup and Purification:

-

Action: Carefully quench the reaction by slowly adding it to a beaker of cold, saturated aqueous NH₄Cl solution.

-

Causality: This is a weakly acidic quench that protonates any remaining Grignard reagent and hydrolyzes magnesium salts without using a strong acid, which could promote side reactions.

-

Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Causality: This standard extraction procedure isolates the organic product from the aqueous phase and removes residual water.

-

Action: Filter the drying agent and concentrate the organic solution in vacuo. Purify the resulting crude oil via flash column chromatography or distillation to yield the pure liquid product.

-

Causality: Purification is necessary to remove unreacted starting materials and byproducts, ensuring the high purity required for subsequent applications.

-

Predictive Spectroscopic Profile

While raw spectral data requires experimental acquisition, the structure of 1-Cyclohexyl-2,2,2-trifluoro-ethanone allows for a highly accurate prediction of its key spectroscopic features. This predictive analysis is crucial for characterization and quality control.

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Cyclohexyl Protons (CH, CH₂) | δ 1.0 - 3.0 ppm | Complex multiplets corresponding to the aliphatic protons of the cyclohexyl ring. |

| ¹³C NMR | Carbonyl (C=O) | δ ~195 ppm (quartet) | The ketone carbonyl is significantly deshielded. It will appear as a quartet due to coupling with the three adjacent fluorine atoms. |

| ¹³C NMR | Trifluoromethyl (CF₃) | δ ~117 ppm (quartet) | The carbon of the CF₃ group will show a strong one-bond C-F coupling, resulting in a large quartet. |

| ¹⁹F NMR | Trifluoromethyl (CF₃) | δ ~ -75 ppm (singlet) | A single, strong signal is expected as all three fluorine atoms are chemically equivalent. |

| IR | Carbonyl Stretch (C=O) | ~1740-1760 cm⁻¹ | A strong, sharp absorption. The frequency is shifted higher than a typical ketone due to the electron-withdrawing effect of the fluorine atoms. |

| IR | C-F Stretches | ~1100-1300 cm⁻¹ | Multiple strong, characteristic absorptions for the C-F bonds. |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 180.08 | Corresponds to the exact mass of the molecule. |

| Mass Spec (EI) | Key Fragment | m/z = 69 ([CF₃]⁺) | A very common and often base peak for trifluoromethyl-containing compounds. |

Utility in Drug Development Programs

The true value of 1-Cyclohexyl-2,2,2-trifluoro-ethanone lies in its role as a versatile intermediate for introducing the trifluoromethyl ketone pharmacophore. This group is a well-known bioisostere for carboxylic acids and amides and can act as a transition-state mimic to inhibit certain classes of enzymes, such as proteases and hydrolases.

Workflow for Lead Compound Development

Sources

An In-depth Technical Guide to Cyclohexyl Trifluoromethyl Ketone and Its Applications

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Cyclohexyl Trifluoromethyl Ketone, a valuable building block in medicinal chemistry and chemical biology.

Introduction: The Significance of the Trifluoromethyl Ketone Moiety

Cyclohexyl trifluoromethyl ketone, systematically named 1-cyclohexyl-2,2,2-trifluoroethanone, is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF3) group into organic molecules can profoundly alter their physical, chemical, and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The trifluoromethyl ketone functional group, in particular, is a key pharmacophore known for its ability to act as a potent and often reversible covalent inhibitor of various enzymes, most notably serine and cysteine proteases. This technical guide provides a comprehensive overview of cyclohexyl trifluoromethyl ketone, from its fundamental properties and synthesis to its practical applications as a research tool and a building block for novel therapeutics.

Nomenclature and Synonyms

To facilitate a comprehensive understanding and literature search, it is essential to be familiar with the various names and identifiers for cyclohexyl trifluoromethyl ketone.

| Identifier | Value |

| IUPAC Name | 1-cyclohexyl-2,2,2-trifluoroethanone[1][2] |

| Synonyms | Cyclohexyl trifluoromethyl ketone, Trifluoromethylcyclohexyl ketone, (Trifluoroacetyl)cyclohexane[3] |

| CAS Number | 6302-04-1[1][2] |

| Molecular Formula | C8H11F3O[1][2] |

| Molecular Weight | 180.17 g/mol [1][2] |

Physicochemical Properties

The physicochemical properties of cyclohexyl trifluoromethyl ketone are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Expected to be soluble in common organic solvents |

| Density | Not readily available |

Synthesis of Cyclohexyl Trifluoromethyl Ketone

The synthesis of trifluoromethyl ketones can be achieved through various methods. While a specific, detailed protocol for cyclohexyl trifluoromethyl ketone is not widely published, several general and adaptable synthetic strategies can be employed. A common and effective approach involves the trifluoroacetylation of a suitable cyclohexyl precursor.

General Synthetic Approach: Trifluoroacetylation of a Grignard Reagent

One plausible synthetic route involves the reaction of a cyclohexyl Grignard reagent with a trifluoroacetylating agent, such as ethyl trifluoroacetate.

Reaction Scheme:

Sources

- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Cyclohexyl-2,2,2-trifluoro-ethanone | C8H11F3O | CID 238415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Cyclohexyl-2,2,2-trifluoroethanone | CymitQuimica [cymitquimica.com]

commercial availability of "1-Cyclohexyl-2,2,2-trifluoro-ethanone"

An In-depth Technical Guide to the Commercial Availability of 1-Cyclohexyl-2,2,2-trifluoro-ethanone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Cyclohexyl-2,2,2-trifluoro-ethanone is a fluorinated ketone that serves as a valuable building block in medicinal chemistry and materials science. Its unique structure, combining a lipophilic cyclohexyl moiety with a highly electrophilic trifluoromethyl ketone, makes it an attractive precursor for synthesizing complex molecules with potential therapeutic applications. This guide provides a comprehensive analysis of its commercial availability, outlines a principal synthetic route for its preparation, details its physicochemical properties, and discusses its applications and safety considerations. The compound is commercially available from specialized chemical suppliers, primarily for research and development purposes, in various quantities and purities.

Introduction: A Building Block of Strategic Importance

1-Cyclohexyl-2,2,2-trifluoro-ethanone (IUPAC Name: 1-cyclohexyl-2,2,2-trifluoroethanone) is an organic compound featuring a cyclohexyl ring attached to a trifluoroacetyl group.[1] The significance of this molecule lies in the distinct properties conferred by its two primary structural components:

-

The Trifluoromethyl Ketone Group (-COCF₃): The strong electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon highly electrophilic. This group is known to form stable hydrates or hemiacetals, which can act as transition-state mimics for serine, cysteine, and metalloproteases, making it a key pharmacophore in enzyme inhibitor design.

-

The Cyclohexyl Group (-C₆H₁₁): This aliphatic ring is a common motif in drug discovery used to increase lipophilicity, which can enhance membrane permeability and modulate pharmacokinetic profiles.[2] The strategic fluorination of such aliphatic rings is a modern tool in medicinal chemistry to fine-tune properties like metabolic stability and polarity.[2]

The combination of these features makes 1-Cyclohexyl-2,2,2-trifluoro-ethanone a versatile intermediate for creating novel bioactive compounds and advanced materials.

Physicochemical Properties and Identifiers

A clear understanding of a compound's fundamental properties is essential for its effective use in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | 1-cyclohexyl-2,2,2-trifluoroethanone | PubChem[1] |

| Molecular Formula | C₈H₁₁F₃O | PubChem[1] |

| Molecular Weight | 180.17 g/mol | PubChem[1] |

| CAS Number | 6302-04-1 (Synonym) | PubChem[1] |

| Canonical SMILES | C1CCC(CC1)C(=O)C(F)(F)F | PubChem[1] |

| InChIKey | RPTSLLGEWZGTHJ-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Liquid (at standard conditions) | Fluorochem[3] |

Commercial Availability Analysis

1-Cyclohexyl-2,2,2-trifluoro-ethanone is available from a select number of chemical suppliers specializing in research chemicals and fluorinated building blocks. It is typically supplied in small to moderate quantities suitable for laboratory-scale synthesis and screening.

| Supplier | Product Code | Purity | Available Quantities | Stock Status (Example) |

| Fluorochem | F022064 | 90% | 100 mg, 250 mg, 1 g, 5 g | In Stock (UK, China)[3] |

| Indagoo (via CymitQuimica) | Not specified | Not specified | Not specified | Available[4] |

Expert Insight: The availability from specialized suppliers like Fluorochem indicates that this compound is not a large-scale commodity chemical but rather a niche building block for R&D. The quoted 90% purity suggests that further purification may be necessary for applications requiring high-purity material, such as in late-stage drug development or for quantitative assays. Researchers should anticipate lead times for larger, multi-gram orders.

Synthesis Strategy: A Field-Proven Approach

While commercially available, understanding the synthesis of 1-Cyclohexyl-2,2,2-trifluoro-ethanone is critical for custom modifications or scale-up. The most logical and widely practiced method involves the nucleophilic addition of a cyclohexyl organometallic reagent to a trifluoroacetylating agent. A Grignard reaction is the classic choice for this transformation.

Retrosynthetic Analysis & Workflow

The key disconnection is the carbon-carbon bond between the cyclohexyl ring and the carbonyl group. This leads to a cyclohexyl nucleophile (Grignard reagent) and a trifluoroacetyl electrophile (such as an ester).

Sources

- 1. 1-Cyclohexyl-2,2,2-trifluoro-ethanone | C8H11F3O | CID 238415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1-Cyclohexyl-2,2,2-trifluoroethanone | CymitQuimica [cymitquimica.com]

safety and handling of "1-Cyclohexyl-2,2,2-trifluoro-ethanone"

An In-depth Technical Guide to the Safety and Handling of 1-Cyclohexyl-2,2,2-trifluoroethanone

This document provides a comprehensive technical overview of the safe handling, storage, and emergency procedures for 1-Cyclohexyl-2,2,2-trifluoroethanone. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from established safety data, chemical properties, and field-proven laboratory practices to ensure a self-validating system of safety and scientific integrity.

Compound Identification and Properties

1-Cyclohexyl-2,2,2-trifluoroethanone is an organic compound featuring a cyclohexyl ring bonded to a trifluoroacetyl group.[1] The presence of the highly electronegative trifluoromethyl group significantly influences the compound's chemical and toxicological profile.[1]

Table 1: Chemical and Physical Properties of 1-Cyclohexyl-2,2,2-trifluoroethanone

| Property | Value | Source |

| IUPAC Name | 1-cyclohexyl-2,2,2-trifluoroethanone | PubChem[2] |

| CAS Number | 6302-04-1 | PubChem[2] |

| Molecular Formula | C₈H₁₁F₃O | PubChem[2] |

| Molecular Weight | 180.17 g/mol | PubChem[2] |

| Synonyms | Cyclohexyl trifluoromethyl ketone, Trifluoromethyl cyclohexyl ketone, NSC 42756 | PubChem[2], CymitQuimica[1] |

| Appearance | Colorless to pale yellow liquid (typical for similar ketones) | CymitQuimica[3] |

| Solubility | Expected to be soluble in organic solvents and have limited water solubility | CymitQuimica[1][3] |

Hazard Identification and Toxicology

The primary hazards associated with 1-Cyclohexyl-2,2,2-trifluoroethanone are based on its GHS classification as an irritant.[2] Understanding these hazards is the foundation of safe laboratory practice.

Table 2: GHS Hazard Classification for 1-Cyclohexyl-2,2,2-trifluoroethanone

| Hazard Class | Hazard Statement | GHS Code | Source |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | PubChem[2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | PubChem[2] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | PubChem[2] |

Toxicological Insights: The Role of Fluorine

The introduction of fluorine into organic molecules can significantly alter their biological properties.[4][5] While the full toxicological profile of 1-Cyclohexyl-2,2,2-trifluoroethanone is not extensively documented, the chemistry of α-fluorinated ketones warrants special consideration. The high electronegativity of the fluorine atoms adjacent to the ketone carbonyl group can influence metabolic pathways.[6][7] For some fluorinated compounds, metabolism can lead to the formation of toxic byproducts, such as fluoroacetic acid, which disrupts the Krebs cycle.[6][7] Although this is more commonly associated with fluoroamines and fluoroethers, the potential for unique metabolic toxicity in fluorinated ketones cannot be discounted.[6][7] Therefore, it is prudent to treat this compound with a high degree of caution, minimizing all routes of exposure.

Safe Handling and Personal Protective Equipment (PPE)

A risk-based approach is essential when handling this compound. Engineering controls should be the primary line of defense, supplemented by appropriate PPE.

Engineering Controls

-

Ventilation: All manipulations of 1-Cyclohexyl-2,2,2-trifluoroethanone, including weighing, dilution, and reaction setup, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[8]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The proper selection and use of PPE is crucial to prevent skin, eye, and respiratory exposure.[4]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[4] A face shield should be worn over the goggles during procedures with a high risk of splashing.[4]

-

Skin Protection:

-

Gloves: Due to the risk of skin irritation, chemically resistant gloves are required.[2] The choice of glove material should be based on the solvent used and the manufacturer's compatibility data.[4] Double-gloving is a recommended best practice to provide an additional layer of protection.[9] If gloves are penetrated, they can hold the chemical in prolonged contact with the skin, potentially causing more severe damage.[9]

-

Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened.

-

-

Respiratory Protection: If engineering controls are insufficient, a respirator may be necessary.[4] Consult with your institution's environmental health and safety (EHS) department for proper respirator selection and fit-testing.

Experimental Protocols: Step-by-Step Handling

Adherence to a strict protocol minimizes the risk of exposure and ensures experimental integrity.

-

Preparation: Before handling the compound, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary equipment and reagents. Don the required PPE as outlined in Section 3.

-

Aliquotting: Transfer the compound from its primary container to a tared vessel inside the fume hood. Use a clean pipette or spatula. Avoid generating dust or aerosols.

-

Solution Preparation: Add solvent to the vessel slowly to avoid splashing. Ensure the vessel is appropriately sized for the volume of the solution.

-

Post-Handling: After use, securely close all containers. Decontaminate any surfaces that may have come into contact with the chemical.

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[9] Do not eat, drink, or smoke in the laboratory.[10]

Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][11]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4] The structurally similar cyclohexanone is flammable; therefore, keep this compound away from heat, sparks, and open flames.[8][10]

Spill and Emergency Procedures

Prompt and correct response to an exposure or spill is critical.

First Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air.[12] If breathing has stopped, begin rescue breathing. Seek prompt medical attention.[12]

-

Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes.[12] Remove contaminated clothing while rinsing.[13] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Remove contact lenses if present and easy to do so.[10] Continue rinsing and seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

For any spill, the priority is personal safety.

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills, absorb the liquid with an inert, non-combustible material such as sand or vermiculite.[8]

-

Collect: Carefully scoop the absorbent material into a suitable container for disposal.[11]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Dispose: All contaminated materials must be disposed of as hazardous waste.

Waste Disposal

All waste containing 1-Cyclohexyl-2,2,2-trifluoroethanone, including empty containers, contaminated absorbent materials, and disposable PPE, must be collected in a clearly labeled, sealed container.[8] Disposal must be carried out through your institution's EHS department in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 238415, 1-Cyclohexyl-2,2,2-trifluoro-ethanone. [Link]

-

PENTA (2025). Cyclohexanone - SAFETY DATA SHEET. [Link]

-

Carl ROTH (2025). Safety Data Sheet: Cyclohexanone. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12431761, 1-Cyclohexyl-2,2-dimethylpropan-1-one. [Link]

-

Boron Molecular (n.d.). 1-Cyclohexyl-2-vinylbenzene. [Link]

-

Kyzer, J. L., Cearly, B. S., & Shaloski, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 489–490. [Link]

-

ACS Chemical Health & Safety (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10943092, 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol. [Link]

-

Kyzer, J. L., Cearly, B. S., & Shaloski, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

-

ResearchGate (2021). Metabolism and Toxicity of Fluorine Compounds. [Link]

-

National Center for Biotechnology Information (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

-

Carl ROTH (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol. [Link]

-

National Toxicology Program (n.d.). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone. [Link]

-

Cheméo (n.d.). Chemical Properties of 1-Propanone, 1-cyclohexyl- (CAS 1123-86-0). [Link]

-

ACS Publications (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. [Link]

-

New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: Cyclohexanone. [Link]

-

RBNAinfo (2016). SAFETY DATA SHEET. [Link]

-

Purdue University (n.d.). Fluorine Safety. [Link]

-

Wikipedia (n.d.). Cyclohexanone. [Link]

-

Cheméo (n.d.). Chemical Properties of Ethanone, 1-(1-methylcyclohexyl)- (CAS 2890-62-2). [Link]

Sources

- 1. CAS 6302-04-1: Ethanone,1-cyclohexyl-2,2,2-trifluoro- [cymitquimica.com]

- 2. 1-Cyclohexyl-2,2,2-trifluoro-ethanone | C8H11F3O | CID 238415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 103-78-6: 1-Cyclohexyl-2-propanone | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. carlroth.com [carlroth.com]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

- 13. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

An In-depth Technical Guide to the Solubility of 1-Cyclohexyl-2,2,2-trifluoro-ethanone in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Cyclohexyl-2,2,2-trifluoro-ethanone, a fluorinated ketone of increasing interest in pharmaceutical and agrochemical research.[1] In the absence of extensive published empirical data, this document uniquely combines a theoretical predictive framework based on Hansen Solubility Parameters (HSP) with a detailed, field-proven experimental protocol for accurate solubility determination. This dual approach provides researchers, scientists, and drug development professionals with both a robust predictive tool for solvent screening and a reliable method for generating precise quantitative solubility data. The guide elucidates the underlying molecular principles governing solubility, details the practical application of HSP for solvent selection, and provides a step-by-step methodology for experimental validation.

Introduction: The Molecular Architecture and Its Implications for Solubility

1-Cyclohexyl-2,2,2-trifluoro-ethanone (C₈H₁₁F₃O) is a ketone featuring a non-polar, bulky cyclohexyl group and a highly electronegative trifluoromethyl group adjacent to the carbonyl function.[1][2] This distinct molecular architecture dictates its interactions with various solvent environments.

-

The Cyclohexyl Group: This saturated carbocyclic moiety is sterically hindering and contributes significantly to the molecule's hydrophobic and non-polar character.[1] It favors interactions with non-polar solvents through London dispersion forces.

-

The Carbonyl Group (C=O): The ketone functional group introduces a significant dipole moment, making the molecule polar. This group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents.

-

The Trifluoromethyl Group (CF₃): This powerful electron-withdrawing group enhances the electrophilicity of the adjacent carbonyl carbon. The high electronegativity of fluorine atoms also contributes to the molecule's overall polarity and can influence its lipophilicity.[1][3] The presence of the CF₃ group is known to impact physicochemical properties and can enhance metabolic stability in drug candidates.[3][4]

The interplay of these structural features results in a molecule with a complex solubility profile, exhibiting moderate solubility in a range of organic solvents.[1] A precise understanding of this solubility is critical for applications in synthesis, purification, formulation, and various analytical techniques.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

A powerful approach for predicting the solubility of a solute in a given solvent is the use of Hansen Solubility Parameters (HSP). The core principle of this method is "like dissolves like," quantified by comparing the HSP values of the solute and the solvent.[5]

Each molecule is assigned three parameters, which represent different types of intermolecular forces:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter (δt) is related to these three components by the equation:

δt² = δD² + δP² + δH²

The "distance" (Ra) between the HSP of the solute (1) and the solvent (2) in the three-dimensional Hansen space is calculated as follows:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, higher predicted solubility.

Logical Flow for HSP-Based Solvent Screening

The following diagram illustrates the workflow for using HSP to predict suitable solvents for 1-Cyclohexyl-2,2,2-trifluoro-ethanone.

Caption: Workflow for Hansen Solubility Parameter (HSP) based solvent screening.

Estimated Hansen Solubility Parameters for 1-Cyclohexyl-2,2,2-trifluoro-ethanone and Predicted Solvent Compatibility

While experimental determination is the gold standard, group contribution methods can provide a reliable estimation of the HSP for 1-Cyclohexyl-2,2,2-trifluoro-ethanone. Based on its structural components, the estimated HSP values are presented below.

Table 1: Estimated Hansen Solubility Parameters for 1-Cyclohexyl-2,2,2-trifluoro-ethanone

| Parameter | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Value | 17.5 | 6.5 | 4.0 |

Using these estimated values, the Ra for a range of common organic solvents can be calculated to predict their relative solubilizing power.

Table 2: Predicted Solubility of 1-Cyclohexyl-2,2,2-trifluoro-ethanone in Common Organic Solvents Based on Calculated Hansen Distance (Ra)

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Calculated Ra (MPa½) | Predicted Solubility |

| Ketones | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 8.8 | Very High |

| Cyclohexanone | 17.8 | 6.3 | 5.1 | 1.4 | Very High |

| Ethers | |||||

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 7.5 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.6 | Very High |

| Alcohols | |||||

| Methanol | 15.1 | 12.3 | 22.3 | 20.2 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.5 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 13.1 | Moderate-High |

| Hydrocarbons | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 11.0 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 5.6 | High |

| Chlorinated Solvents | |||||

| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.5 | Very High |

| Chloroform | 17.8 | 3.1 | 5.7 | 4.1 | Very High |

| Other Solvents | |||||

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.1 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.5 | Very High |

Note: Solvent HSP values are from standard databases. The predicted solubility is a qualitative interpretation of the calculated Ra value.

Experimental Validation: A Protocol for Quantitative Solubility Determination

Theoretical predictions provide a valuable starting point, but must be validated by empirical data. The following protocol describes a robust and reproducible method for determining the solubility of 1-Cyclohexyl-2,2,2-trifluoro-ethanone in a range of organic solvents.

Principle of the Method

This protocol utilizes the isothermal shake-flask method, a widely accepted technique for solubility measurement. A supersaturated solution of the solute in the test solvent is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the solute in the clear filtrate is determined analytically, typically by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental Workflow

Caption: Step-by-step workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol

3.3.1. Materials and Equipment

-

Solute: 1-Cyclohexyl-2,2,2-trifluoro-ethanone (purity >98%)

-

Solvents: HPLC-grade organic solvents (as selected from Table 2)

-

Apparatus:

-

Analytical balance (4 decimal places)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Scintillation vials (e.g., 20 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Autosampler vials for HPLC/GC

-

HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

-

3.3.2. Procedure

-

Preparation of Solvent Systems: For each selected solvent, add approximately 5 mL to a 20 mL scintillation vial.

-

Addition of Solute: Add an excess amount of 1-Cyclohexyl-2,2,2-trifluoro-ethanone to each vial to ensure a solid phase remains at equilibrium. A good starting point is to add enough solute to create a visible slurry.

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for at least 24 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle for at least 2 hours in the temperature-controlled environment.

-

Carefully draw an aliquot of the clear supernatant into a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, tared autosampler vial.

-

Record the mass of the filtered solution.

-

-

Dilution:

-

Add a known mass of a suitable dilution solvent (in which the solute is highly soluble, e.g., acetonitrile) to the autosampler vial.

-

Record the final mass of the diluted solution. This gravimetric dilution minimizes errors from volumetric glassware.

-

-

Analytical Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or GC method.

-

Prepare a calibration curve using accurately prepared standards of 1-Cyclohexyl-2,2,2-trifluoro-ethanone in the dilution solvent.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the solute in the saturated solution (i.e., the solubility) by accounting for the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/100 g of solvent, or mol/L.

-

Safety and Handling

1-Cyclohexyl-2,2,2-trifluoro-ethanone is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide has established a comprehensive framework for understanding and quantifying the solubility of 1-Cyclohexyl-2,2,2-trifluoro-ethanone in organic solvents. By integrating the predictive power of Hansen Solubility Parameters with a rigorous experimental protocol, researchers can efficiently screen for suitable solvents and generate high-quality, reliable solubility data. This information is invaluable for optimizing reaction conditions, developing robust purification methods, and designing effective formulations in the fields of drug discovery and materials science. The provided methodologies ensure both scientific integrity and practical applicability for professionals working with this important fluorinated ketone.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 238415, 1-Cyclohexyl-2,2,2-trifluoro-ethanone. Retrieved from [Link].

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. Available at: [Link].

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link].

-

Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved from [Link].

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link].

-

Abbott, S. (n.d.). HSP for Beginners. Retrieved from [Link].

-

Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(7), 3009. Available at: [Link].

-

NCERT. (2025-26). Alcohols, Phenols and Ethers. Retrieved from [Link].

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link].

-

ResearchGate. (2023, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link].

Sources

- 1. kinampark.com [kinampark.com]

- 2. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Reactivity and Application of the Trifluoromethyl Ketone Group

Abstract

Trifluoromethyl ketones (TFMKs) represent a privileged functional group in modern chemistry, particularly within the realms of medicinal chemistry and drug development.[1][2] The unique electronic properties conferred by the trifluoromethyl moiety render the adjacent carbonyl carbon exceptionally electrophilic, leading to a cascade of distinctive chemical behaviors. This guide provides a comprehensive exploration of the core principles governing TFMK reactivity, from the fundamental equilibrium of hydration to the sophisticated application as reversible covalent inhibitors of enzymes. We will dissect the causality behind their reactivity, provide field-proven experimental protocols for their characterization and synthesis, and illustrate their strategic deployment in the design of advanced therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potent capabilities of the trifluoromethyl ketone warhead.

The Electronic Architecture: Understanding the Source of Reactivity

The reactivity of a trifluoromethyl ketone is fundamentally dictated by the profound electron-withdrawing nature of the trifluoromethyl (-CF₃) group. The three highly electronegative fluorine atoms exert a powerful negative inductive effect (-I effect), polarizing the C-CF₃ bond and, consequently, the adjacent carbonyl group.

This intense polarization dramatically increases the electrophilicity of the carbonyl carbon, making it significantly more susceptible to nucleophilic attack compared to its non-fluorinated alkyl or aryl ketone counterparts.[3] This heightened electrophilicity is the cornerstone of the TFMK's utility as a reactive moiety, or "warhead," in biological systems.

The Hydration Equilibrium: A Defining Characteristic

A direct and defining consequence of the TFMK's electrophilicity is its propensity to exist in a stable equilibrium with its corresponding geminal diol (hydrate) in aqueous environments.[4][5][6] Unlike typical ketones where the hydration equilibrium overwhelmingly favors the carbonyl form, the equilibrium for TFMKs can significantly favor the hydrate.[7]

This stabilization of the hydrate is twofold:

-

Destabilization of the Ketone: The electron-withdrawing -CF₃ group destabilizes the partial positive charge on the carbonyl carbon.

-

Stabilization of the Hydrate: The same inductive effect stabilizes the electron-rich tetrahedral gem-diol intermediate.[7]

This equilibrium is not merely a chemical curiosity; it is a critical parameter influencing the moiety's pharmacokinetic profile, cell permeability, and interaction with biological targets.[2]

Caption: Equilibrium between a TFMK, its hydrate, and a hemiketal/thiohemiketal.

| Compound Example | Solvent | K_hyd ([Hydrate]/[Ketone]) | Reference |

| Trifluoroacetophenone | D₂O | 2.5 | [8] |

| Hexafluoroacetone | Water | ~2 x 10⁶ | [9] |

| Trifluoroacetone | Water | 30 | [9] |

| 4-Methoxy-trifluoroacetophenone | 20% DMSO/D₂O | 1.14 | [8] |

| 4-Nitro-trifluoroacetophenone | Water | 10.5 | [9] |

Table 1: Representative hydration equilibrium constants (K_hyd) for various trifluoromethyl ketones, illustrating the significant influence of substituents and the inherent stability of the hydrate form.

The TFMK as a Reversible Covalent Warhead

The most impactful application of TFMK reactivity is in the design of covalent enzyme inhibitors.[10] The enhanced electrophilicity allows the TFMK to react with nucleophilic amino acid residues—primarily the hydroxyl of serine or the thiol of cysteine—within an enzyme's active site.[3]

This reaction forms a stable, yet reversible, tetrahedral hemiketal or thiohemiketal adduct.[3][11] The reversibility of this covalent bond is a key strategic advantage in drug design, offering the high potency and prolonged target engagement of a covalent inhibitor while potentially mitigating the risks of permanent protein modification and off-target effects associated with irreversible inhibitors.[10][11]

This "covalent reversible" mechanism often leads to slow, tight-binding inhibition, where the inhibitor has a long residence time on the target protein, providing sustained pharmacological activity.[3]

Caption: TFMK inhibitor forming a reversible thiohemiketal adduct with a cysteine residue.

Applications in Peptide and Catalyst Chemistry

Beyond direct enzyme inhibition, the TFMK moiety is a valuable tool in peptide chemistry. Incorporating a TFMK at the C-terminus of a peptide sequence transforms it into a potent protease inhibitor.[12][13] The TFMK acts as a mimic of the tetrahedral transition state of peptide bond hydrolysis, binding tightly to the active site of serine or cysteine proteases.[4]

Furthermore, chiral TFMKs have been developed as organocatalysts. When embedded within a peptide scaffold, they can facilitate asymmetric oxidations, such as epoxidations, by forming a transient and highly reactive chiral dioxirane species.[14]

Synthesis and Characterization of Trifluoromethyl Ketones

The successful application of TFMKs requires robust methods for their synthesis and unambiguous characterization.

General Synthetic Strategies

Several reliable methods exist for the preparation of TFMKs.[1] A prevalent approach involves the nucleophilic trifluoromethylation of an ester precursor using reagents like the Ruppert-Prakash reagent (TMSCF₃) or by generating the trifluoromethyl anion from fluoroform (HCF₃).[4][15]

Sources

- 1. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. Trifluoromethyl ketone hydration. Substituent effects of amino-groups and the hydrating properties of aqueous dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A Peptide-Embedded Trifluoromethyl Ketone Catalyst for Enantioselective Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trifluoromethyl ketone synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: 1-Cyclohexyl-2,2,2-trifluoroethanone in Asymmetric Synthesis

Introduction: The Strategic Value of the Trifluoromethyl Group in Chiral Architectures

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl (CF3) group, in particular, is of significant interest in medicinal chemistry and materials science. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable substituent for enhancing the potency and pharmacokinetic profile of drug candidates. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral molecules containing the trifluoromethyl group is a key objective in modern organic chemistry.

1-Cyclohexyl-2,2,2-trifluoroethanone serves as a prochiral substrate for the synthesis of the corresponding chiral alcohol, (R)- or (S)-1-cyclohexyl-2,2,2-trifluoro-1-ethanol. This chiral alcohol is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and development. This guide provides detailed application notes and protocols for the synthesis of 1-cyclohexyl-2,2,2-trifluoroethanone and its subsequent use in asymmetric reduction reactions to yield the enantioenriched alcohol.

Synthesis of 1-Cyclohexyl-2,2,2-trifluoroethanone

A reliable method for the synthesis of 1-cyclohexyl-2,2,2-trifluoroethanone involves the Grignard reaction between cyclohexylmagnesium bromide and a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate.

Workflow for the Synthesis of 1-Cyclohexyl-2,2,2-trifluoroethanone

Caption: Synthesis of 1-Cyclohexyl-2,2,2-trifluoroethanone.

Detailed Protocol: Synthesis of 1-Cyclohexyl-2,2,2-trifluoroethanone

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Cyclohexyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Under an inert atmosphere, add a small portion of a solution of cyclohexyl bromide (1.0 eq) in anhydrous THF via the dropping funnel.

-

Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and gentle refluxing), add the remaining cyclohexyl bromide solution dropwise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1]

-

-

Acylation:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of ethyl trifluoroacetate (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 1-cyclohexyl-2,2,2-trifluoroethanone as a colorless liquid.

-

Asymmetric Reduction of 1-Cyclohexyl-2,2,2-trifluoroethanone

The prochiral ketone, 1-cyclohexyl-2,2,2-trifluoroethanone, can be enantioselectively reduced to the corresponding chiral alcohol using various established methods. Here, we detail two powerful techniques: the Corey-Itsuno (or Corey-Bakshi-Shibata, CBS) reduction and asymmetric transfer hydrogenation.

Method 1: Corey-Itsuno (CBS) Reduction

The CBS reduction is a highly reliable method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[2][3] The stereochemical outcome is predictable based on the chirality of the catalyst used.

Caption: Corey-Itsuno (CBS) Reduction Mechanism.

Materials:

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

1-Cyclohexyl-2,2,2-trifluoroethanone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

-

Cool the flask to 0 °C and add borane-dimethyl sulfide complex (0.6 eq) dropwise. Stir for 10 minutes at 0 °C.

-

-

Substrate Addition:

-

Add a solution of 1-cyclohexyl-2,2,2-trifluoroethanone (1.0 eq) in anhydrous THF dropwise to the catalyst mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

-

Reaction and Quenching:

-

Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC. The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, quench by the slow, dropwise addition of methanol at 0 °C.

-

-

Work-up and Purification:

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield (R)-1-cyclohexyl-2,2,2-trifluoro-1-ethanol.

-

Expected Outcome:

| Substrate | Catalyst | Product | Yield (%) | ee (%) |

| 1-Cyclohexyl-2,2,2-trifluoroethanone | (S)-CBS | (R)-1-Cyclohexyl-2,2,2-trifluoro-1-ethanol | >95 | >98 |

| 1-Cyclohexyl-2,2,2-trifluoroethanone | (R)-CBS | (S)-1-Cyclohexyl-2,2,2-trifluoro-1-ethanol | >95 | >98 |

Method 2: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and practical method for the reduction of ketones, often employing a ruthenium catalyst with a chiral diamine ligand and using a simple hydrogen source like isopropanol or a formic acid/triethylamine mixture.[4]

Sources

- 1. Solved Reaction of cyclohexyl bromide with magnesium in THF | Chegg.com [chegg.com]

- 2. benchchem.com [benchchem.com]

- 3. schnyderchemsafety.com [schnyderchemsafety.com]

- 4. Asymmetric transfer hydrogenation over Ru–TsDPEN catalysts supported on siliceous mesocellular foam - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Imines from 1-Cyclohexyl-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Challenges of Trifluoromethyl Ketimine Synthesis

The synthesis of imines from ketones and primary amines is a cornerstone of organic chemistry, providing access to a versatile class of compounds used as intermediates in the synthesis of nitrogen-containing molecules, including many pharmaceuticals. The reaction, while conceptually simple, involves a delicate equilibrium that must be shifted towards the product. This challenge is amplified when working with electron-deficient ketones, such as 1-Cyclohexyl-2,2,2-trifluoroethanone. The potent electron-withdrawing nature of the trifluoromethyl group significantly deactivates the carbonyl carbon towards nucleophilic attack and destabilizes the subsequent iminium ion intermediate, making imine formation more difficult compared to non-fluorinated analogues.

This guide provides an in-depth analysis of the reaction conditions for the formation of imines from 1-Cyclohexyl-2,2,2-trifluoroethanone, offering detailed protocols and explaining the causality behind the choice of catalysts, solvents, and reaction parameters. The methodologies presented are designed to be robust and reproducible, providing a solid foundation for researchers in their synthetic endeavors.

Reaction Mechanism and Key Considerations

The formation of an imine from a ketone and a primary amine proceeds through a two-stage mechanism: nucleophilic addition to form a hemiaminal intermediate, followed by dehydration to yield the imine.[1]

Figure 1: General mechanism of acid-catalyzed imine formation.

Causality behind Experimental Choices:

-

Catalysis: Acid catalysis is crucial for activating the carbonyl group of the electron-deficient 1-Cyclohexyl-2,2,2-trifluoroethanone, making it more susceptible to nucleophilic attack by the amine.[2] However, excessive acidity can protonate the amine, rendering it non-nucleophilic. Therefore, careful selection of the acid catalyst and its concentration is paramount. Both Brønsted and Lewis acids can be employed.

-

Water Removal: The formation of water as a byproduct means the reaction is reversible.[3] To drive the equilibrium towards the imine product, continuous removal of water is essential. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by employing dehydrating agents such as molecular sieves.

-

Temperature: Higher temperatures are often required to overcome the activation energy barrier, especially with deactivated ketones. Microwave irradiation has emerged as a highly effective method for rapidly achieving the necessary temperatures, often leading to significantly reduced reaction times and improved yields.[4][5]

Recommended Protocols

Two primary protocols are presented here: a modern, efficient microwave-assisted method using a solid acid catalyst, and a more traditional method employing conventional heating with a soluble acid catalyst.

Protocol 1: Microwave-Assisted Synthesis using a Solid Acid Catalyst

This method is highly recommended for its speed, efficiency, and ease of work-up. Solid acid catalysts, such as K-10 montmorillonite or Nafion-H, are easily separable from the reaction mixture by filtration, simplifying product purification.[4]

Figure 2: Workflow for the microwave-assisted synthesis of imines.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 1-Cyclohexyl-2,2,2-trifluoroethanone (1.0 mmol) and the desired primary amine (1.5 mmol) in a minimal amount of a volatile solvent such as diethyl ether or dichloromethane (approx. 3-5 mL).

-

Catalyst Addition: Add the solid acid catalyst (e.g., 500 mg of K-10 montmorillonite).

-

Adsorption: Stir the suspension for 5-10 minutes to ensure even adsorption of the reactants onto the catalyst surface.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

-

Microwave Reaction: Transfer the solid mixture to a microwave reaction vessel. Irradiate the mixture in a dedicated microwave reactor at a constant temperature of 175 °C.[4] The reaction time will vary depending on the amine used, but is typically in the range of 20-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Product Extraction: After the reaction is complete, allow the vessel to cool to room temperature. Add a suitable solvent (e.g., diethyl ether or ethyl acetate) to the solid residue and stir for 10 minutes.

-

Catalyst Removal: Filter the mixture to remove the solid acid catalyst. Wash the catalyst with a small amount of the extraction solvent.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude imine can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.

Table 1: Representative Reaction Conditions for Microwave-Assisted Imine Synthesis[4]

| Ketone Substrate | Amine Substrate | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

| 1,1,1-Trifluoroacetophenone | Benzylamine | K-10 | 175 | 45 | 95 |

| 1,1,1-Trifluoroacetophenone | Aniline | K-10 | 175 | 30 | 90 |

| 2-Trifluoroacetylthiophene | o-Methylaniline | K-10 | 175 | 69 | 90 |

Note: While 1-Cyclohexyl-2,2,2-trifluoroethanone is not explicitly listed, these conditions provide a strong starting point for optimization.

Protocol 2: Conventional Heating with Dean-Stark Water Removal

This classical approach is suitable for laboratories not equipped with a microwave reactor. It relies on azeotropic removal of water to drive the reaction to completion.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Reactant and Solvent Addition: To the flask, add 1-Cyclohexyl-2,2,2-trifluoroethanone (1.0 mmol), the primary amine (1.2 mmol), a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 mmol), and a solvent that forms an azeotrope with water (e.g., toluene or benzene).

-

Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected. The reaction time can vary from several hours to days. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude imine by flash column chromatography or distillation.

Trustworthiness and Self-Validation

For every synthesized imine, it is crucial to perform thorough characterization to confirm its identity and purity. Recommended analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic C=N stretching vibration.

Consistent analytical data across these techniques will validate the success of the synthesis and the purity of the obtained imine.

Conclusion

The synthesis of imines from 1-Cyclohexyl-2,2,2-trifluoroethanone presents a greater challenge than with non-fluorinated ketones due to the electronic effects of the trifluoromethyl group. However, with the appropriate choice of reaction conditions, high yields of the desired imines can be achieved. The microwave-assisted protocol using a solid acid catalyst offers a rapid, efficient, and environmentally benign approach. For laboratories without access to microwave technology, the traditional method with a Dean-Stark trap remains a reliable alternative. The protocols and insights provided in this guide are intended to empower researchers to successfully navigate the synthesis of these valuable chemical entities.

References

-

Kogelbauer, A., et al. (2007). Synthesis of trifluoromethyl-imines by solid acid/superacid catalyzed microwave assisted approach. Arkivoc, 2007(xiii), 141-154. Available at: [Link]

-